molecular formula C11H12F3NO B1400308 1-(4-Trifluoromethylbenzyl)azetidin-3-ol CAS No. 1146157-62-1

1-(4-Trifluoromethylbenzyl)azetidin-3-ol

Cat. No.: B1400308
CAS No.: 1146157-62-1
M. Wt: 231.21 g/mol
InChI Key: USGRNYYJEYLMST-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylbenzyl)azetidin-3-ol (CAS 1146157-62-1) is an azetidine-based chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel pharmacologically active agents. Azetidine derivatives are frequently explored as key structural motifs due to their favorable physicochemical properties and potential to interact with biological targets . Research into similar compounds highlights the strategic value of the azetidine ring, which is often utilized as a saturated heterocycle in the design of molecules for investigating metabolic diseases and other therapeutic areas . The presence of the trifluoromethylbenzyl group is a common feature in compounds designed for optimizing binding affinity and metabolic stability. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and adhere to all applicable laboratory safety protocols when handling this compound.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-6-10(16)7-15/h1-4,10,16H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGRNYYJEYLMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Superbase-Induced Cyclization from Oxiranes and Benzylamines

A highly effective method involves the regio- and diastereoselective ring-closure of oxirane (epoxide) intermediates derived from benzylamines substituted with a 4-trifluoromethylbenzyl group.

  • Starting Materials : N-substituted benzylamines (including 4-trifluoromethylbenzyl derivatives) and epichlorohydrin or tosylate-substituted oxiranes.
  • Procedure : Treatment of oxirane intermediates with a superbase mixture (lithium diisopropylamide and potassium tert-butoxide) in tetrahydrofuran at −78 °C induces deprotonation at the benzylic position, followed by intramolecular nucleophilic attack to form the azetidine ring.
  • Outcome : The reaction proceeds with high regio- and diastereoselectivity, favoring the trans-azetidin-3-ol isomer, with yields typically moderate to good (50–80%) depending on substituents.
  • Notes on Substituent Effects : Electron-withdrawing groups like trifluoromethyl at para or ortho positions stabilize the benzyl anion but can reduce nucleophilicity, slightly inhibiting ring closure and lowering yields.

Table 1. Representative Yields of Azetidine Formation from Various Benzylamine Derivatives

Entry Benzylamine Substituent Yield (%) Notes
1 4-Trifluoromethylbenzyl 60–76 Slightly reduced yield due to EWG effect
2 4-Methoxybenzyl 70–81 Electron-donating groups improve yield
3 Benzyl (unsubstituted) 60–75 Standard yields

Source: Detailed experimental data from regioselective azetidine synthesis studies

Preparation of Oxirane Intermediates

The oxirane intermediates are synthesized by nucleophilic substitution of epichlorohydrin or tosylate derivatives with N-benzylamines bearing the desired substituents.

  • General Procedure : Secondary amines are reacted with epichlorohydrin or tosylates in DMF with potassium iodide as catalyst at 0 °C to 40 °C over 24 hours.
  • Purification : The crude mixture is extracted, washed, dried, and purified by column chromatography.
  • Characterization : Products are confirmed by ^1H and ^13C NMR, and high-resolution mass spectrometry.

Alternative Mesylate or Tosylate Route and Ammonia Substitution

In some patented methods, azetidine derivatives are prepared via mesylate or tosylate intermediates followed by nucleophilic substitution with ammonia or amines.

  • Step 1 : Formation of mesylate or tosylate from azetidin-3-ol precursors.
  • Step 2 : Reaction with aqueous ammonia or amines under controlled temperature (55–60 °C) for 12 hours.
  • Workup : Extraction, drying, and purification yield the azetidine derivatives.
  • Yields : Variable, often moderate; reaction conditions must be optimized to prevent side reactions.

Hydrogenation and Salt Formation Steps

Some synthetic routes involve:

  • Catalytic hydrogenation under elevated pressure (40–60 psi) and temperature (up to 60 °C) using palladium hydroxide on carbon.
  • Formation of hydrochloride salts by bubbling hydrogen chloride gas through azetidine suspensions in ethanol, followed by reflux and filtration to isolate pure salts.

These steps are relevant when protecting groups or further functionalization are required.

Mechanistic Insights and Computational Studies

  • Quantum chemical studies confirm that the azetidine ring formation is kinetically controlled, favoring the formation of the strained four-membered ring over more thermodynamically stable five-membered rings.
  • The reaction proceeds via deprotonation at the benzylic position, followed by intramolecular nucleophilic attack on the oxirane ring.
  • Trans stereochemistry is favored due to lower activation barriers and steric factors.
  • Electron-withdrawing substituents like trifluoromethyl groups stabilize the benzyl anion but reduce nucleophilicity, influencing yields and reaction rates.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Notes
Superbase-Induced Cyclization Lithium diisopropylamide, potassium tert-butoxide, THF, −78 °C 50–80 High regio- and stereoselectivity; sensitive to substituents
Mesylate/Tosylate Substitution Mesylate/tosylate intermediates, aqueous ammonia, 55–60 °C Moderate (30–70) Requires careful control to avoid side products
Catalytic Hydrogenation Pd(OH)2/C, H2 gas, 40–60 psi, 60 °C High Used for deprotection or salt formation
Salt Formation HCl gas, ethanol, reflux 70–80 Produces stable hydrochloride salts

Chemical Reactions Analysis

Ring-Opening and Alkylation

The azetidine ring in this compound participates in nucleophilic ring-opening reactions. For example, superbase-induced reactions (e.g., LDA/THF at −78°C) enable regioselective opening of epoxides to form substituted azetidines . In related systems, alkylation at the azetidine nitrogen occurs via SN2 mechanisms, as demonstrated in the synthesis of morpholine- or piperazine-linked derivatives .

Example Reaction Pathway
1-(4-Trifluoromethylbenzyl)azetidin-3-ol → Alkylation at N → Formation of tertiary amines (e.g., morpholine derivatives)
Conditions: THF, −78°C, LiHMDS or similar bases .

Deprotection and Functional Group Interconversion

The hydroxyl group undergoes derivatization:

  • Esterification : Conversion to mesylates or tosylates for subsequent nucleophilic substitution.

  • Oxidation : Potential oxidation to ketones using Dess-Martin periodinane or similar reagents (not directly observed but inferred from azetidine chemistry) .

Key Deprotection Protocol
Fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) efficiently cleave tert-butyl groups from N-protected azetidines under mild conditions (0–25°C, 1–2 equiv) :

  • Trifluoroacetamide Formation : Rapid reaction (<1 hr) at 0°C.

  • Basic Hydrolysis : NaOH/H2O at RT yields free amines .

Catalytic Hydrogenation and Reductive Amination

Palladium-catalyzed hydrogenation (e.g., Pd(OH)2/C, H2 at 40–60 psi) removes benzyl protecting groups from azetidine derivatives . For example:

text
This compound → Hydrogenolysis → 1-Azetidin-3-ol derivatives *Yield*: ~60–70% after 72 hr at 60°C[4].

Stereochemical Control

Quantum chemical studies on analogous azetidines reveal that ring-opening reactions favor trans-diastereomers due to lower activation energy (ΔG‡ ≈ 58 kJ/mol vs. 67 kJ/mol for cis) .

Thermodynamic Parameters for Diastereoselectivity

PathwayΔH‡ (kJ/mol)ΔG‡ (kJ/mol)
trans-Azetidine50.558.0
cis-Azetidine65.667.7

Data adapted from computational analysis of azetidine formation .

Purification and Analytical Data

  • Chromatography : Silica gel purification (5:95 → 3:7 EtOAc/hexanes) yields >85% pure product .

  • Spectroscopy :

    • ¹H-NMR : Peaks at δ 3.45–3.25 ppm (azetidine protons), δ 4.44 ppm (trifluoromethylbenzyl CH2) .

    • LC-MS : [M+H]+ ≈ 452.10 for trifluoromethylbenzyl derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(4-Trifluoromethylbenzyl)azetidin-3-ol has been investigated for its potential therapeutic properties. Its structural features make it a candidate for developing drugs targeting specific biological pathways.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Research has indicated that derivatives of azetidin-3-ol can selectively target cancer cells while sparing normal cells, thus minimizing side effects associated with traditional chemotherapeutics .
  • Neurological Disorders : The compound's ability to penetrate the blood-brain barrier positions it as a potential treatment for neurological disorders. Its mechanism may involve modulating neurotransmitter systems or reducing neuroinflammation, which are critical in conditions like Alzheimer's disease .

Organic Synthesis

In the realm of organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules.

  • Building Block for Complex Molecules : The azetidine ring structure allows for various modifications, making it a versatile building block in synthetic organic chemistry. It can be used to create compounds with diverse biological activities by introducing different functional groups.
  • Reactivity and Mechanism : The compound can undergo various reactions, such as nucleophilic substitutions and cycloadditions, which are essential in forming new chemical entities. Its reactivity is attributed to the presence of the trifluoromethyl group, which enhances electrophilicity and facilitates further chemical transformations .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of this compound derivatives against specific cancer cell lines. The results demonstrated that certain modifications to the azetidine structure significantly increased cytotoxicity against breast cancer cells while exhibiting low toxicity to normal cells. This finding highlights the potential of this compound as a lead structure for developing new anticancer agents .

Case Study 2: Neurological Applications

Research investigating the neuroprotective effects of this compound revealed its ability to reduce oxidative stress in neuronal cultures. The study indicated that treatment with this compound led to decreased levels of reactive oxygen species and improved cell viability under stress conditions, suggesting its potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Trifluoromethylbenzyl)azetidin-3-ol with structurally related azetidin-3-ol derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight Substituent Group Key Properties/Applications CAS Number References
This compound C₁₁H₁₂F₃NO 231.22 (calc.) 4-(CF₃)benzyl Hypothesized high lipophilicity; potential kinase inhibitor or antimicrobial agent. N/A
1-(4-Chlorobenzyl)azetidin-3-ol C₁₀H₁₂ClNO 197.66 4-Cl-benzyl Used in peptide mimetics; moderate solubility in polar solvents. 111043-50-6
1-[(3-Bromophenyl)methyl]azetidin-3-ol C₁₀H₁₂BrNO 242.12 3-Br-benzyl Intermediate in brominated heterocycle synthesis; halogen enhances electrophilic reactivity. 13434-19-0
3-(4-Fluorophenyl)azetidin-3-ol C₉H₁₀FNO 167.18 4-F-phenyl (directly on ring) Soluble in DMSO/chloroform; explored in CNS-targeting drug candidates. 958297-40-0
1-(4-Amino-2-fluorophenyl)azetidin-3-ol C₉H₁₁FN₂O 182.19 2-F,4-NH₂-phenyl Amino group enhances water solubility; potential precursor for antitumor agents. 1402586-30-4

Structural and Electronic Effects

  • Trifluoromethyl Group (CF₃) : The CF₃ group in the target compound is strongly electron-withdrawing, which may reduce basicity of the azetidine nitrogen compared to electron-donating groups (e.g., -NH₂ in ). This group also increases hydrophobicity (logP ~2.5 estimated), enhancing membrane permeability .
  • Bromine’s higher atomic radius may enhance van der Waals interactions in target binding.
  • Fluorophenyl vs. Benzyl : 3-(4-Fluorophenyl)azetidin-3-ol () lacks the benzyl linker, leading to reduced conformational flexibility compared to the target compound.

Biological Activity

1-(4-Trifluoromethylbenzyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a benzyl moiety, which is linked to an azetidine ring. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity to these targets, leading to modulation of their activity. This compound has been explored for its potential effects on:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interactions with G-protein coupled receptors (GPCRs) could lead to physiological changes.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating significant antiproliferative properties .
  • Anti-inflammatory Effects : In vitro assays revealed that this compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential use in treating inflammatory diseases .
  • Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing therapies for neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including this compound, and evaluated their anticancer properties. The compound was found to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit TNF-alpha-induced NF-kB activation in human endothelial cells. This inhibition correlated with decreased expression levels of adhesion molecules, indicating potential therapeutic applications in cardiovascular diseases .

Data Table: Biological Activities Summary

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)12
Anti-inflammatoryHuman endothelial cellsNot specified
NeuroprotectionNeuronal cellsNot specified

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Trifluoromethylbenzyl)azetidin-3-ol
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1-(4-Trifluoromethylbenzyl)azetidin-3-ol

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